2-(4-Methylpyrimidin-2-yl)isoindoline
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Overview
Description
2-(4-Methylpyrimidin-2-yl)isoindoline is a heterocyclic compound that features both an isoindoline and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrimidin-2-yl)isoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of solventless conditions and green chemistry principles is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyrimidin-2-yl)isoindoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into its reduced form, often altering its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce halogen atoms into the molecule .
Scientific Research Applications
2-(4-Methylpyrimidin-2-yl)isoindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 2-(4-Methylpyrimidin-2-yl)isoindoline exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may bind to enzymes or receptors, altering their activity and thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Another isoindoline derivative with similar reactivity and applications.
Indole derivatives: Compounds that share the indole ring structure and exhibit a wide range of biological activities.
Uniqueness
2-(4-Methylpyrimidin-2-yl)isoindoline is unique due to the presence of both isoindoline and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)-1,3-dihydroisoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-6-7-14-13(15-10)16-8-11-4-2-3-5-12(11)9-16/h2-7H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWULXXVIUHQNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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